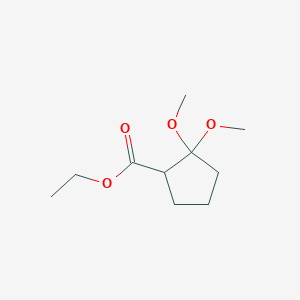

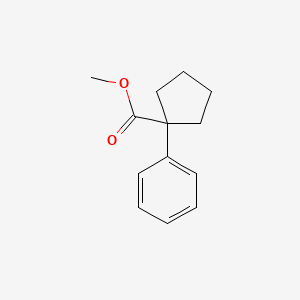

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-oxocyclopentanecarboxylate is a clear, colorless to pale yellow liquid . Its molecular formula is C8H12O3 and it has a molecular weight of 156.18 . It is also known by the synonym ethyl 2-oxocyclopentane-1-carboxylate .

Chemical Reactions Analysis

There is a study that mentions the use of a ketoreductase-overexpressing recombinant E. coli strain for the reduction of ethyl 2′-ketopantothenate to ethyl ®-pantothenate . This might provide some insight into potential chemical reactions involving similar compounds.Physical And Chemical Properties Analysis

Ethyl 2-oxocyclopentanecarboxylate has a refractive index of 1.4500-1.4550 @ 20°C . It is a combustible liquid .Applications De Recherche Scientifique

Oxidative Ring Opening

A study by Graziano et al. (1996) explored the oxidative ring opening of ethyl 2,2-dimethoxycyclopropane-1-carboxylates using RuO4. This process leads to the regioselective scission of the electron-rich C1-C2 bond, showcasing the compound's utility in synthetic transformations for generating more complex molecules (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Halogenation Reactions

Piccialli et al. (2002) investigated the bromination and iodination reactions of ethyl 2,2-dimethoxycyclopropanecarboxylates, demonstrating the compound's reactivity towards halogens and the potential for further functionalization. This study contributes to our understanding of the compound's behavior in synthetic organic chemistry and the development of novel molecules (Piccialli, Graziano, Iesce, & Cermola, 2002).

Enzymatic Polymerization

In the field of polymer science, Pang, Ritter, and Tabatabai (2003) used a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, for the enzymatic polymerization in the presence of cyclodextrine, demonstrating an innovative approach to polymer synthesis. This research opens up new avenues for the development of biocompatible and environmentally friendly polymers (Pang, Ritter, & Tabatabai, 2003).

Ethylene Precursor Research

In biochemistry, research on ethylene biosynthesis and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), has benefitted from understanding the reactions and mechanisms involving cyclopropane carboxylates. Boller, Herner, and Kende (2004) developed an assay for ACC, a precursor of ethylene, showcasing the importance of such compounds in studying plant hormones and their roles in fruit ripening and plant senescence (Boller, Herner, & Kende, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2,2-dimethoxycyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRNPDZICFORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)

![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)